Guanfacine-13C, 15N3 is a stable isotope-labeled analog of guanfacine, an α2-adrenergic (α2A) agonist. It serves as an internal standard in high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) methods for quantifying guanfacine in biological samples, particularly human plasma []. This technique is crucial for bioequivalence and pharmacokinetic studies of guanfacine formulations [].
The provided literature does not contain specific details regarding the physical and chemical properties of Guanfacine-13C, 15N3. It's plausible to assume that these properties closely resemble those of guanfacine due to the minimal structural alteration from isotopic substitution. The difference in mass due to the heavier isotopes is the key distinguishing property exploited in mass spectrometry analyses [].
The primary application of Guanfacine-13C, 15N3 is as an internal standard in HPLC-MS/MS assays for the accurate quantification of guanfacine in biological samples []. This application is particularly crucial in:
The synthesis of guanfacine-13C, 15N3 involves several key steps that incorporate stable isotopes into the guanfacine structure. The process typically begins with the preparation of guanfacine itself, followed by isotopic labeling through specific chemical reactions that replace certain atoms with their isotopes.
The molecular formula for guanfacine-13C, 15N3 can be represented as with specific isotopic notations indicating the presence of carbon-13 and nitrogen-15. The structure features:
Guanfacine-13C, 15N3 participates in various chemical reactions typical of guanfacine derivatives, including:
The use of guanfacine-13C, 15N3 in analytical methods allows for precise quantification due to its unique mass signature compared to non-labeled guanfacine .
Guanfacine-13C,15N3 is a stable isotope-labeled analog of guanfacine, where specific carbon and nitrogen atoms have been replaced with their heavier isotopes. The base compound, guanfacine, is chemically designated as N-amidino-2-(2,6-dichlorophenyl)acetamide hydrochloride. The labeled variant possesses the molecular formula C₈¹³CH₉Cl₂¹⁵N₃O, reflecting the strategic substitution of one carbon-13 atom and three nitrogen-15 atoms within the guanidinyl functional group [1] [7]. This precise labeling is evident in its SMILES notation: O=C([15NH][13C]([15NH2])=[15NH])CC1=C(Cl)C=CC=C1Cl [1]. The structural integrity of the parent molecule is preserved, with isotopic substitutions confined to positions critical for analytical traceability. X-ray crystallography studies confirm that isotopic incorporation does not alter the core molecular geometry or electronic properties essential for receptor binding [7].
The incorporation of ¹³C and triple ¹⁵N isotopes serves specific analytical purposes in pharmacokinetic and metabolic research:
Table 1: Isotopic Incorporation Sites in Guanfacine-13C,15N3
| Atom Position | Element | Isotope | Purpose |
|---|---|---|---|
| Guanidinyl Carbon | Carbon | ¹³C | Mass differentiation, metabolic stability |
| Guanidinyl N1 | Nitrogen | ¹⁵N | Fragmentation pattern shift in MS/MS |
| Guanidinyl N2 | Nitrogen | ¹⁵N | Enhanced detection specificity |
| Guanidinyl N3 | Nitrogen | ¹⁵N | Quantification of intact molecule |
The isotopic enrichment significantly alters the molecular mass while maintaining identical chemical behavior. Unlabeled guanfacine (C₉H₉Cl₂N₃O) has a molecular weight of 246.09 Da (monoisotopic mass: 245.012267 Da). In contrast, Guanfacine-13C,15N3 (C₈¹³CH₉Cl₂¹⁵N₃O) exhibits a molecular weight of 250.07 Da (monoisotopic mass: 249.0067 Da), representing a +4.00 Da mass increment [1] [3] [7]. This increase results directly from the mass differences between ¹²C vs ¹³C (+1 Da) and ¹⁴N vs ¹⁵N (+1 Da per atom, totaling +3 Da for three nitrogens). Crucially, this mass shift occurs without altering the molecule's chromatographic retention, allowing co-elution of labeled and unlabeled species in reverse-phase HPLC systems, which is essential for accurate isotope dilution mass spectrometry (IDMS) [2] [7].
Table 2: Molecular Weight Comparison
| Parameter | Unlabeled Guanfacine | Guanfacine-13C,15N3 | Difference |
|---|---|---|---|
| Molecular Formula | C₉H₉Cl₂N₃O | C₈¹³CH₉Cl₂¹⁵N₃O | Isotopic swap |
| Average Molecular Weight | 246.09 Da | 250.07 Da | +3.98 Da |
| Monoisotopic Mass | 245.012267 Da | 249.0067 Da | +3.9944 Da |
| CAS Registry Number | 29110-47-2 | 1189924-28-4 | Unique ID |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4